
7-Fluoro-2-metil-1H-indol
Descripción general
Descripción
7-Fluoro-2-methyl-1H-indole is a compound that has been identified as an inhibitor of biofilm formation and blood hemolysis without inhibiting the growth of planktonic P. aeruginosa cells . It has been used to synthesize antiviral compounds against Pseudomonas aeruginosa and Staphylococcus aureus along with the creation of immunomodulators .
Synthesis Analysis
Indole derivatives are synthesized using various methods. One such method involves a one-pot, three-component Fischer indolisation–N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of 7-Fluoro-2-methyl-1H-indole is similar to that of other indoles, which consist of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Fluoro-2-methyl-1H-indole include a density of 1.2±0.1 g/cm3, a boiling point of 269.2±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .Aplicaciones Científicas De Investigación
Síntesis Orgánica:
7-Fluoroindol sirve como una materia prima valiosa e intermediario en la síntesis orgánica. Los investigadores lo utilizan para construir moléculas más complejas a través de diversas reacciones, como sustituciones nucleofílicas, ciclizaciones y acoplamientos cruzados. Su sustitución de flúor en la posición 7 introduce reactividad y selectividad, lo que lo convierte en un bloque de construcción versátil .
Farmacéuticos:
La industria farmacéutica explora los derivados del 7-fluoroindol para el desarrollo de fármacos. Estos derivados pueden modular objetivos biológicos, incluidos receptores, enzimas y transportadores. Los investigadores investigan su potencial como agentes anticancerígenos, fármacos antiinflamatorios o tratamientos para trastornos neurológicos. La sustitución de flúor puede mejorar la biodisponibilidad y la estabilidad metabólica .
Agroquímicos:
Los derivados del 7-fluoroindol juegan un papel en la investigación agroquímica. Los científicos estudian sus propiedades pesticidas, con el objetivo de desarrollar alternativas ecológicas a los pesticidas convencionales. La sustitución única de flúor del compuesto podría afectar su eficacia contra plagas y patógenos .
Tintes:
En el campo de la química de los colorantes, el 7-fluoroindol contribuye a la síntesis de nuevos colorantes y pigmentos. Su incorporación a las estructuras de los colorantes puede alterar el color, la solubilidad y la estabilidad. Los investigadores exploran su potencial para aplicaciones en textiles, impresión y otras industrias .
Hormonas Vegetales:
Los compuestos indólicos, incluido el 7-fluoroindol, son relevantes para la biología vegetal. El ácido indolacético (AIA), una hormona vegetal natural, se deriva de la degradación del triptófano. Si bien el 7-fluoroindol no es AIA en sí, su similitud estructural con el indol sugiere posibles interacciones con los receptores o vías de las plantas. Investigar sus efectos en el crecimiento de las plantas, las respuestas al estrés y el desarrollo es un área activa de investigación .
Reacciones Multicomponente:
Estudios recientes destacan el uso de derivados del indol, incluido el 7-fluoroindol, en reacciones multicomponente (RMC). Estas reacciones permiten la síntesis eficiente de diversos compuestos heterocíclicos. Los investigadores han empleado el 7-fluoroindol como un componente clave en las RMC, lo que lleva a la creación de moléculas estructuralmente complejas .
Propiedades
IUPAC Name |
7-fluoro-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIYTULTJAPITB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
432025-24-6 | |
| Record name | 7-fluoro-2-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

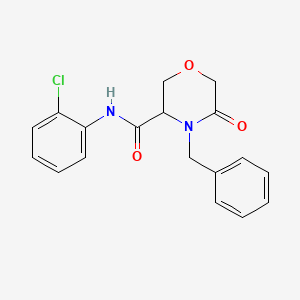
![4-methoxy-N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363424.png)
![Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate](/img/structure/B2363426.png)
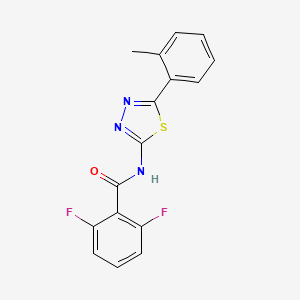
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2363429.png)
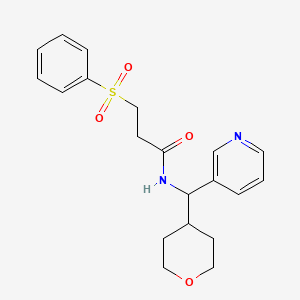
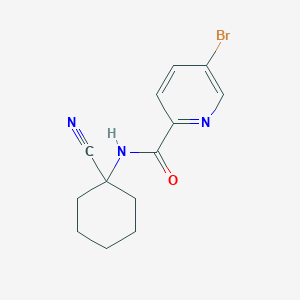
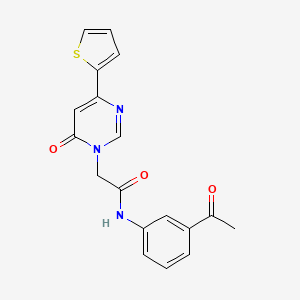
![6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2363438.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-(piperidylsulfonyl)phenyl]carbo xamide](/img/structure/B2363439.png)
![N-[(pyridazin-3-yl)methyl]methanesulfonamide](/img/structure/B2363440.png)
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2363443.png)
![3-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2363444.png)
